![molecular formula C28H16N2O2 B14320078 2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) CAS No. 106184-50-3](/img/structure/B14320078.png)
2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of naphthalene and phenylene groups in its structure contributes to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous due to its efficiency and the ability to produce a variety of naphthoxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper nitrate has been used as a catalyst in the synthesis of related compounds, which could be adapted for industrial production .
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoxazole-related bioactive molecules, while substitution reactions can introduce functional groups that enhance the compound’s properties .
科学的研究の応用
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for therapeutic agents.
作用機序
The mechanism by which 2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, the presence of the oxazole ring can facilitate binding to biological targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2’-(1,3-Phenylene)bis(2-oxazoline): This compound has a similar oxazole structure but with different substitution patterns.
2H-Naphtho[1,2-d]triazole-5-sulfonic acid: Another heterocyclic compound with a naphthalene ring, but with different functional groups and properties.
Uniqueness
2,2’-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
106184-50-3 |
|---|---|
分子式 |
C28H16N2O2 |
分子量 |
412.4 g/mol |
IUPAC名 |
2-(4-benzo[g][1,3]benzoxazol-2-ylphenyl)benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C28H16N2O2/c1-3-7-21-17(5-1)13-15-23-25(21)31-27(29-23)19-9-11-20(12-10-19)28-30-24-16-14-18-6-2-4-8-22(18)26(24)32-28/h1-16H |
InChIキー |
AIUWYCZCLJOKEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)C4=CC=C(C=C4)C5=NC6=C(O5)C7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


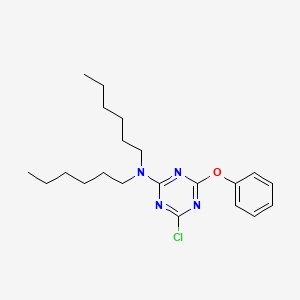
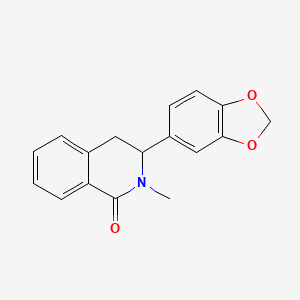
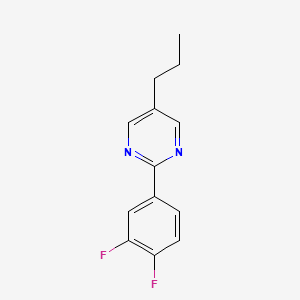
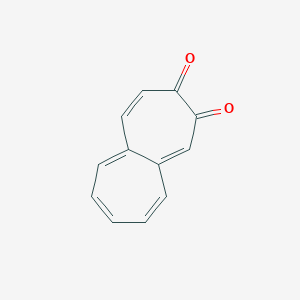
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
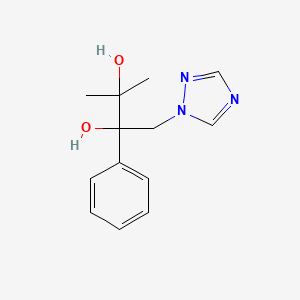

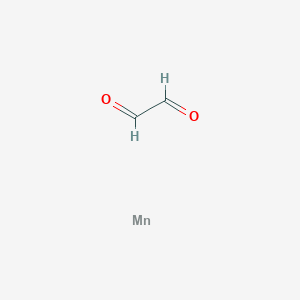

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)



